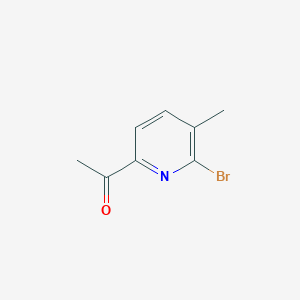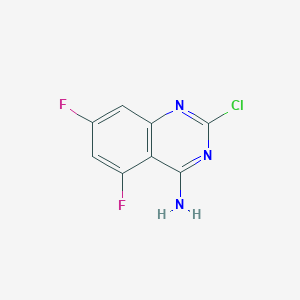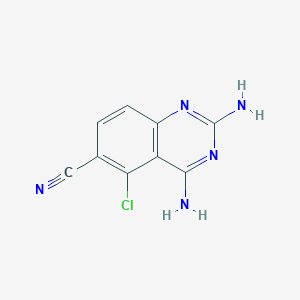
2-Methyl-5-(piperidin-2-yl)pyrazine hydrochloride
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
El clorhidrato de 2-metil-5-(piperidin-2-il)pirazina es un compuesto heterocíclico que presenta un anillo de pirazina sustituido con un grupo metilo y un anillo de piperidina
Métodos De Preparación
Rutas sintéticas y condiciones de reacción
La síntesis del clorhidrato de 2-metil-5-(piperidin-2-il)pirazina típicamente implica la ciclación de precursores apropiados. Un método común incluye la reacción de 2-cloropirazina con 2-metilpiperidina en condiciones básicas, seguida de la formación de sal de clorhidrato. Las condiciones de reacción a menudo implican el uso de solventes como etanol o acetonitrilo y bases como carbonato de potasio o hidróxido de sodio.
Métodos de producción industrial
La producción industrial de este compuesto puede implicar rutas sintéticas similares, pero a mayor escala. El proceso se optimiza para el rendimiento y la pureza, empleando a menudo reactores de flujo continuo y sistemas automatizados para asegurar una producción constante. El uso de catalizadores y técnicas avanzadas de purificación como la cristalización y la cromatografía es común para obtener productos de alta calidad.
Análisis De Reacciones Químicas
Tipos de reacciones
El clorhidrato de 2-metil-5-(piperidin-2-il)pirazina puede sufrir diversas reacciones químicas, entre ellas:
Oxidación: El compuesto puede oxidarse utilizando reactivos como permanganato de potasio o peróxido de hidrógeno para introducir grupos funcionales que contienen oxígeno.
Reducción: Las reacciones de reducción se pueden llevar a cabo utilizando agentes como hidruro de aluminio y litio o borohidruro de sodio para reducir cualquier forma oxidada de nuevo al compuesto original.
Sustitución: Las reacciones de sustitución nucleófila pueden ocurrir en el anillo de pirazina, donde los átomos de halógeno pueden ser reemplazados por otros nucleófilos como aminas o tioles.
Reactivos y condiciones comunes
Oxidación: Permanganato de potasio en un medio ácido.
Reducción: Hidruro de aluminio y litio en éter anhidro.
Sustitución: Hidruro de sodio en dimetilformamida (DMF).
Principales productos formados
Oxidación: Formación de N-óxidos de pirazina.
Reducción: Formación de derivados de pirazina reducidos.
Sustitución: Formación de derivados de pirazina sustituidos con varios grupos funcionales.
Aplicaciones Científicas De Investigación
El clorhidrato de 2-metil-5-(piperidin-2-il)pirazina tiene varias aplicaciones de investigación científica:
Química: Utilizado como bloque de construcción en la síntesis de moléculas orgánicas complejas y compuestos heterocíclicos.
Biología: Investigado por su potencial como ligando en ensayos bioquímicos y como sonda en estudios de biología molecular.
Medicina: Explorado por sus propiedades farmacológicas, incluido el uso potencial como agente antiinflamatorio, antimicrobiano o anticancerígeno.
Industria: Utilizado en el desarrollo de nuevos materiales y como intermedio en la producción de productos farmacéuticos.
Mecanismo De Acción
El mecanismo de acción del clorhidrato de 2-metil-5-(piperidin-2-il)pirazina implica su interacción con dianas moleculares específicas. El compuesto puede unirse a enzimas o receptores, modulando su actividad. Por ejemplo, puede inhibir ciertas enzimas uniéndose a sus sitios activos, bloqueando así el acceso del sustrato. Las vías involucradas a menudo incluyen cascadas de transducción de señales que conducen al efecto biológico deseado, como la reducción de la inflamación o la inhibición del crecimiento microbiano.
Comparación Con Compuestos Similares
Compuestos similares
- Clorhidrato de 2-metil-5-(piperidin-2-il)piridina
- Clorhidrato de 2-metil-5-(piperidin-2-il)tiazol
- Clorhidrato de 2-metil-5-(piperidin-2-il)imidazol
Singularidad
El clorhidrato de 2-metil-5-(piperidin-2-il)pirazina es único debido a su patrón de sustitución específico en el anillo de pirazina, que imparte propiedades químicas y biológicas distintas. En comparación con compuestos similares, puede exhibir diferentes afinidades de unión, selectividad y perfiles farmacocinéticos, lo que lo convierte en un compuesto valioso para la investigación y el desarrollo específicos.
Propiedades
Fórmula molecular |
C10H16ClN3 |
|---|---|
Peso molecular |
213.71 g/mol |
Nombre IUPAC |
2-methyl-5-piperidin-2-ylpyrazine;hydrochloride |
InChI |
InChI=1S/C10H15N3.ClH/c1-8-6-13-10(7-12-8)9-4-2-3-5-11-9;/h6-7,9,11H,2-5H2,1H3;1H |
Clave InChI |
WFVSJPXRYNAKMH-UHFFFAOYSA-N |
SMILES canónico |
CC1=CN=C(C=N1)C2CCCCN2.Cl |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


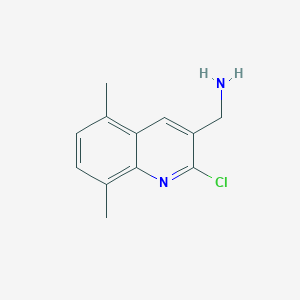
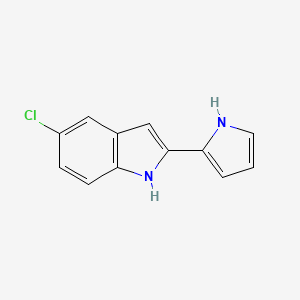
![4-Chloro-[1,2,4]triazolo[4,3-A]quinoxalin-1-amine](/img/structure/B11888283.png)
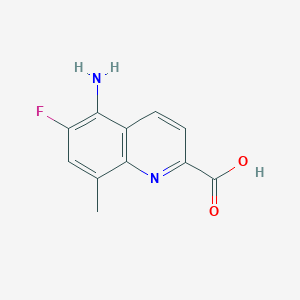

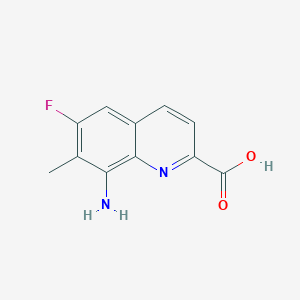
![1,8-Dimethyl-1H-pyrazolo[3,4-b]quinolin-3-amine](/img/structure/B11888304.png)
